molecular formula C30H23N3O5 B444406 10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 374094-56-1

10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444406
CAS No.: 374094-56-1
M. Wt: 505.5g/mol
InChI Key: LXGHNPOMJXIZJG-UHFFFAOYSA-N
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Description

10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzoyl group, a furan ring, and a nitrophenyl group

Preparation Methods

The synthesis of 10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the benzoyl, furan, and nitrophenyl groups. Common reagents used in these reactions include benzoyl chloride, furan-2-carboxylic acid, and 3-nitrobenzaldehyde. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines. Major products formed from these reactions include furan-2,3-dione derivatives, amino derivatives, and substituted benzoyl derivatives.

Scientific Research Applications

10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with GABA receptors in the brain, enhancing the inhibitory effects of GABA and producing sedative or anxiolytic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

10-benzoyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Benzodiazepines: These compounds share a similar core structure but differ in the substituents attached to the benzodiazepine ring. Examples include diazepam and lorazepam.

    Furan derivatives: These compounds contain a furan ring and may have similar chemical reactivity. Examples include furan-2-carboxylic acid and furan-2,3-dione.

    Nitrophenyl derivatives: These compounds contain a nitrophenyl group and may exhibit similar biological activities. Examples include 3-nitrobenzaldehyde and 3-nitroaniline.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

374094-56-1

Molecular Formula

C30H23N3O5

Molecular Weight

505.5g/mol

IUPAC Name

5-benzoyl-6-(furan-2-yl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H23N3O5/c34-26-18-21(20-10-6-11-22(16-20)33(36)37)17-24-28(26)29(27-14-7-15-38-27)32(25-13-5-4-12-23(25)31-24)30(35)19-8-2-1-3-9-19/h1-16,21,29,31H,17-18H2

InChI Key

LXGHNPOMJXIZJG-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-]

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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